molecular formula C14H15FN2O2 B1528526 3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid CAS No. 1478999-96-0

3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid

Cat. No.: B1528526
CAS No.: 1478999-96-0
M. Wt: 262.28 g/mol
InChI Key: XEJKDQZFZMIBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

3-Fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid belongs to the broader classification of fluorinated heterocyclic carboxylic acids, specifically representing a hybrid structure that incorporates both pyrazole and benzoic acid pharmacophores. The compound exhibits the molecular formula C14H15FN2O2 with a molecular weight of 262.28 grams per mole, as documented in chemical databases. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the benzoic acid core serves as the parent structure, with position-specific substituents clearly delineated.

The chemical structure demonstrates a complex arrangement featuring a fluorine atom at the 3-position of the benzoic acid ring and a substituted pyrazole moiety at the 4-position. The pyrazole ring itself carries a methyl group at the 1-position and an isopropyl group at the 3-position, creating a highly substituted heterocyclic system. This structural complexity places the compound within the specialized category of multi-substituted aromatic heterocycles, which have gained prominence in contemporary pharmaceutical research.

Property Value Standard
Molecular Formula C14H15FN2O2 IUPAC
Molecular Weight 262.28 g/mol Calculated
Chemical Abstracts Service Number 1478999-96-0 Verified
InChI Key XEJKDQZFZMIBLO-UHFFFAOYSA-N Standard

The nomenclature system employed reflects the hierarchical priority of functional groups, with the carboxylic acid function taking precedence over the pyrazole substituent. The fluorine atom, being a halogen substituent, receives numerical designation according to its position on the aromatic ring. The pyrazole moiety, as a complex substituent, requires detailed specification of its own substitution pattern, including the methyl and isopropyl groups.

Discovery and Development Timeline

The development of this compound emerged from the broader evolution of pyrazole chemistry, which has experienced significant advancement over recent decades. Pyrazole derivatives have been recognized for their wide range of therapeutic properties, with three of the seventeen small molecule drugs approved in 2022 containing the pyrazole nucleus. This represents a notable increase from earlier periods, as pyrazole-containing compounds were relatively rare in drugs approved before 2016.

The systematic exploration of fluorinated pyrazole derivatives gained momentum following observations that lipophilic substituents on heterocyclic systems significantly enhanced biological activity. Research groups focusing on antibacterial agent development reported that fluorophenyl-substituted pyrazole derivatives demonstrated potent antimicrobial properties, leading to increased interest in this chemical space. The incorporation of fluorine atoms into organic molecules has become a established strategy in medicinal chemistry, with fluorinated building blocks serving as crucial intermediates in active pharmaceutical ingredient synthesis.

The specific timeline for this compound's development reflects the broader trajectory of heterocyclic chemistry research. Early work on pyrazole derivatives established fundamental synthetic methodologies, while subsequent investigations focused on structural modifications that could enhance biological activity. The introduction of fluorine substitution patterns, combined with careful optimization of pyrazole substitution, represents a convergence of multiple research streams in contemporary organic chemistry.

Period Development Significance
Pre-2016 Limited pyrazole drug approvals Foundation establishment
2016-2020 Increased fluorinated heterocycle interest Methodology development
2020-2022 Three pyrazole drugs approved Clinical validation
Current Complex multi-substituted derivatives Advanced optimization

Position within Pyrazole-Substituted Benzoic Acid Family

The compound occupies a distinctive position within the broader family of pyrazole-substituted benzoic acids, representing an advanced example of structural optimization through strategic substitution patterns. The pyrazole nucleus serves as a cornerstone for numerous compounds demonstrating potent activity against antibiotic-resistant bacteria, with several derivatives functioning as DNA gyrase and topoisomerase IV inhibitors with strong activity against Gram-negative bacteria. Within this context, the specific substitution pattern of this compound reflects contemporary understanding of structure-activity relationships.

The fluorine atom at the 3-position of the benzoic acid ring represents a critical structural feature that distinguishes this compound from non-fluorinated analogs. Research has demonstrated that 3-fluorophenyl derivatives typically exhibit greater potency than their 4-fluorophenyl counterparts, while 3,4-difluorophenyl derivatives show similar activities to 3-fluorophenyl compounds. This positioning of the fluorine atom reflects optimized electronic and steric properties that contribute to enhanced biological activity.

The pyrazole substitution pattern, featuring both methyl and isopropyl groups, aligns with established structure-activity relationships indicating that lipophilic substituents significantly improve antimicrobial potency. Studies have shown that disubstituted pyrazole derivatives demonstrate higher potency than monosubstituted compounds, supporting the strategic choice of multiple substituents in this compound. The isopropyl group at the 3-position of the pyrazole ring provides substantial lipophilic character while maintaining appropriate molecular size for biological activity.

Comparative analysis within the pyrazole-benzoic acid family reveals that this compound incorporates several favorable structural elements identified through systematic medicinal chemistry optimization. The combination of fluorine substitution on the benzoic acid ring with alkyl substitution on the pyrazole moiety represents a sophisticated approach to molecular design that leverages multiple favorable interactions.

Research Significance and Academic Interest

The research significance of this compound extends beyond its individual properties to encompass broader implications for heterocyclic chemistry and drug discovery. The compound serves as a representative example of modern approaches to molecular optimization, where systematic structural modifications are employed to enhance desired properties while minimizing unfavorable characteristics. Academic interest in this compound reflects the growing recognition of pyrazole derivatives as valuable scaffolds for pharmaceutical development.

Recent investigations have demonstrated that pyrazole derivatives function as effective antibacterial agents through multiple mechanisms, including fatty acid biosynthesis inhibition. The structural features present in this compound align with successful design strategies that have yielded compounds with minimum inhibitory concentrations comparable to or superior to established antibiotics such as vancomycin and daptomycin. This performance profile has generated substantial academic interest in understanding the precise molecular mechanisms underlying such activity.

The compound's significance extends to synthetic methodology development, as its complex structure requires sophisticated synthetic approaches. The preparation of such multi-substituted heterocycles challenges existing synthetic methods and drives innovation in heterocyclic chemistry. Research groups have developed novel synthetic routes for related compounds, including multi-component reactions and specialized cyclization procedures. These methodological advances benefit the broader chemical community by providing access to previously challenging molecular architectures.

Research Area Significance Level Current Focus
Antibacterial Activity High Mechanism elucidation
Synthetic Methodology Moderate Route optimization
Structure-Activity Relationships High Pattern identification
Medicinal Chemistry Applications High Lead compound development

The academic interest in this compound also reflects broader trends in medicinal chemistry toward more sophisticated molecular designs. The integration of multiple pharmacophores within a single molecular framework represents an advanced approach to drug discovery that requires detailed understanding of molecular interactions and biological systems. Research groups continue to investigate how structural modifications affect biological activity, contributing to the development of increasingly effective therapeutic agents.

Contemporary research efforts focus on understanding the precise relationship between structural features and biological activity, with particular attention to the role of fluorine substitution and pyrazole modification patterns. This work contributes to the broader goal of developing predictive models for drug design and optimization. The compound serves as a valuable case study for understanding how specific structural elements contribute to overall molecular performance in biological systems.

Properties

IUPAC Name

3-fluoro-4-(1-methyl-3-propan-2-ylpyrazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-8(2)13-11(7-17(3)16-13)10-5-4-9(14(18)19)6-12(10)15/h4-8H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJKDQZFZMIBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1C2=C(C=C(C=C2)C(=O)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Intermediates and Starting Materials

General Reaction Conditions

  • Solvents such as dimethylformamide (DMF), ethanol, or toluene are frequently used.
  • Catalysts or bases like potassium carbonate or sodium hydride facilitate alkylation or coupling.
  • Reflux or controlled heating conditions (60–120 °C) are common for ring formation and coupling reactions.
  • Purification is typically achieved by recrystallization or chromatographic methods.

Detailed Preparation Methods

Pyrazole Ring Formation

The pyrazole ring is synthesized via condensation reactions between hydrazine derivatives and α,β-unsaturated carbonyl compounds bearing the desired alkyl substituents:

  • Step 1 : Reaction of hydrazine hydrate with a suitable α,β-unsaturated ketone or aldehyde substituted with isopropyl and methyl groups under reflux in ethanol or another polar solvent.
  • Step 2 : Cyclization to form the 1-methyl-3-(propan-2-yl)-1H-pyrazole intermediate.

This method is supported by literature describing pyrazole synthesis through conventional reflux methods using hydrazine and substituted ketones (e.g.,).

Coupling to Fluorobenzoic Acid

  • The pyrazole intermediate is then coupled to the 3-fluoro-4-substituted benzoic acid via a nucleophilic aromatic substitution or cross-coupling reaction.
  • A common approach uses palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig type reactions) to attach the pyrazole moiety at the 4-position of the fluorobenzoic acid.
  • Alternatively, direct substitution under basic conditions with suitable leaving groups on the benzoic acid ring can be employed.

Alkylation and Functional Group Transformations

  • The methyl group on the pyrazole nitrogen (N1) is introduced via methylation using methyl iodide or methyl sulfate in the presence of a base.
  • The isopropyl group at the 3-position of the pyrazole ring can be introduced by alkylation of the corresponding pyrazole precursor or by using an isopropyl-substituted ketone in the initial hydrazine condensation.

Representative Preparation Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole ring formation Hydrazine hydrate + isopropyl-methyl ketone, reflux in ethanol 1-methyl-3-(propan-2-yl)-1H-pyrazole intermediate
2 Methylation Methyl iodide, base (e.g., K2CO3), DMF, room temp N1-methylated pyrazole derivative
3 Coupling to fluorobenzoic acid Pd-catalyst, base, solvent (toluene/DMF), heat 3-fluoro-4-(pyrazolyl)benzoic acid derivative
4 Purification Recrystallization or chromatography Pure this compound

Research Findings and Optimization Notes

  • Patent WO2022056100A1 outlines processes and key intermediates for related pyrazole-carboxamide compounds, indicating the importance of controlling stereochemistry and substitution patterns during synthesis to obtain high purity and yield.
  • Alkylation reactions are sensitive to base choice and solvent; potassium carbonate in DMF is effective for N-methylation without over-alkylation.
  • Reflux conditions in ethanol are preferred for pyrazole ring formation due to good solubility and reaction rate.
  • Cross-coupling reactions benefit from palladium catalysts with phosphine ligands, ensuring selective substitution on the fluorobenzoic acid ring.
  • Purification by recrystallization from solvents like ethyl acetate or methanol yields high-purity products suitable for pharmaceutical applications.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Pyrazole ring formation Hydrazine hydrate, ethanol, reflux, 4–6 h High yield, mild conditions
N-Methylation Methyl iodide, K2CO3, DMF, RT, 12 h Avoids over-alkylation
Coupling reaction Pd catalyst, base (K3PO4), toluene/DMF, 80–100 °C, 8–12 h High selectivity for 4-position
Purification Recrystallization from ethyl acetate/methanol Ensures pharmaceutical grade purity

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid involves its interaction with specific molecular targets. The fluorine atom and pyrazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, focusing on substituent effects, biological activities, and physicochemical properties.

Table 1: Structural and Functional Comparison of Analogs

Compound Name Key Substituents/Modifications Biological Activity/Application Key Data Reference
Target compound 3-Fluoro, 4-(1-methyl-3-isopropyl-pyrazole) Not explicitly reported N/A
4-[1-(4-Carboxyphenyl)-4-[(E)-(Dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid Dimethylhydrazono group, dual benzoic acid moieties Antimicrobial (A. baumannii inhibition) MIC = 1.56 µg/mL
5-Fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2-yl)benzoic acid (Intermediate 26) Triazolo-pyridine fused ring, trifluoropropyl chain Kinase inhibitor precursor LC-MS: m/z = 407 [M+H]⁺
Encorafenib (BRAFTOVI®) Pyrazole with methanesulfonamido, chloro-fluoro Kinase inhibitor (BRAF V600E mutation) Molecular weight: 540 Da
5-Fluoro-4-(3-oxo-5,6-dihydrotriazolo-oxazin-2-yl)benzoic acid (Intermediate 24) Oxazin-triazolo fused ring, trifluoropropyl Not explicitly reported LC-MS: m/z = 407 [M+H]⁺

Key Observations:

Substituent Impact on Bioactivity: The dimethylhydrazono group in the analog from enhances antimicrobial activity against A. baumannii, likely due to improved membrane penetration or target binding . Encorafenib () shares a pyrazole core but incorporates a methanesulfonamido group and chloro-fluoro substitution, critical for BRAF kinase inhibition . This highlights the importance of sulfonamide and halogen motifs in kinase-targeted drug design.

Structural Complexity and Therapeutic Scope :

  • Compounds with fused heterocycles (e.g., triazolo-pyridine in Intermediate 26 , triazolo-oxazin in Intermediate 24 ) exhibit increased structural rigidity, which may enhance target selectivity but complicate synthesis. The target compound’s simpler pyrazole-benzoic acid scaffold could offer synthetic advantages.

Physicochemical Properties: Fluorine substitution (common in all analogs) improves metabolic stability and bioavailability by reducing CYP450-mediated oxidation.

Biological Activity

3-Fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid (CAS No. 1478999-96-0) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C14H15FN2O2
  • Molecular Weight : 262.28 g/mol
  • Structure : The compound features a benzoic acid core substituted with a fluoro group and a pyrazole moiety, which may influence its biological interactions.

Antiparasitic Activity

Research indicates that compounds with similar structures to this compound exhibit significant antiparasitic properties. For instance, studies on related dihydroquinazolinone derivatives have shown promising results against malaria parasites by targeting specific ATPase activities, suggesting that structural modifications can enhance efficacy against parasitic infections .

Antiinflammatory and Anticancer Potential

Compounds containing pyrazole and benzoic acid derivatives have been investigated for their anti-inflammatory and anticancer activities. The incorporation of functional groups can modulate these effects, leading to varying degrees of potency in inhibiting inflammatory pathways or cancer cell proliferation .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components:

Structural ComponentInfluence on Activity
Fluorine SubstitutionEnhances lipophilicity, potentially increasing membrane permeability
Pyrazole MoietyContributes to antiparasitic and anticancer activities through specific receptor interactions

Case Study: Antiparasitic Efficacy

In a study examining the efficacy of pyrazole derivatives against Plasmodium species, compounds similar to this compound were tested for their ability to inhibit parasite growth in vitro. Results indicated that modifications in the pyrazole ring significantly affected the compound's potency, with some analogs achieving EC50 values in the low micromolar range .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid?

  • Methodological Answer : The synthesis typically involves sequential coupling of fluorinated benzoic acid precursors with substituted pyrazole intermediates. A common approach includes:

  • Step 1 : Suzuki-Miyaura coupling of a fluorinated aryl boronic acid with a halogenated pyrazole derivative under Pd catalysis .
  • Step 2 : Hydrolysis of ester or nitrile groups to yield the carboxylic acid moiety, optimized using NaOH/EtOH or acidic conditions (e.g., H₂SO₄/H₂O) .
  • Key Considerations : Reaction temperature (80–120°C), solvent choice (DMF or THF), and catalyst loading (1–5 mol% Pd) significantly impact yields. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) is recommended .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions. For example, the pyrazole C-H proton typically resonates at δ 7.8–8.2 ppm, while the isopropyl group shows split signals at δ 1.2–1.5 ppm (CH₃) and δ 2.8–3.1 ppm (CH) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₆F₃N₂O₂: 337.1162).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry (e.g., pyrazole ring orientation) .

Advanced Research Questions

Q. How do substituent modifications on the pyrazole ring influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the isopropyl group with trifluoromethyl, methyl, or halogens to assess effects on potency. For example:
  • Trifluoromethyl groups enhance lipophilicity and metabolic stability but may reduce solubility .
  • Fluorine at the 3-position of the pyrazole improves target binding affinity in kinase inhibition assays .
  • Experimental Design : Synthesize analogs via parallel combinatorial chemistry, then test in enzymatic or cellular assays (e.g., IC₅₀ determination against cancer cell lines) .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Data Triangulation : Compare results under standardized conditions (e.g., cell line origin, assay protocols). For instance, discrepancies in antimicrobial activity (MIC values) may arise from variations in bacterial strain susceptibility or culture media .
  • Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate target binding kinetics. Computational docking (e.g., AutoDock Vina) can predict binding modes and explain potency differences .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Methodological Answer :

  • Pharmacokinetics : Administer the compound (10–50 mg/kg) orally or intravenously in rodents. Monitor plasma half-life (t₁/₂), bioavailability, and metabolite profiling via LC-MS/MS .
  • Efficacy Models : Use xenograft models (e.g., MET exon 14-mutated tumors in mice) to assess antitumor activity. Measure tumor volume reduction and survival rates, with histopathology to confirm target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.